molecular formula C15H23NO B5849662 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine

1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine

Cat. No.: B5849662
M. Wt: 233.35 g/mol
InChI Key: HIINZTXGDATQET-UHFFFAOYSA-N
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Description

1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-(2,3,5-trimethylphenoxy)ethyl group

Properties

IUPAC Name

1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-10-13(2)14(3)15(11-12)17-9-8-16-6-4-5-7-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINZTXGDATQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCN2CCCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2,3,5-trimethylphenoxy)ethanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. These properties can influence the compound’s interaction with biological targets and its overall pharmacological profile.

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